molecular formula C13H10N2 B599310 2-(Pyridin-3-ylmethyl)benzonitrile CAS No. 144061-52-9

2-(Pyridin-3-ylmethyl)benzonitrile

Cat. No.: B599310
CAS No.: 144061-52-9
M. Wt: 194.237
InChI Key: NAIPFDPNPLRFHF-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)benzonitrile is an organic compound with the molecular formula C13H10N2 It consists of a benzonitrile moiety substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethyl)benzonitrile typically involves the reaction of 3-pyridinemethanol with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with benzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are typical reducing agents.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used under anhydrous conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-3-ylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethyl)benzonitrile
  • 2-(Pyridin-4-ylmethyl)benzonitrile
  • 2-(Pyridin-3-ylmethyl)benzamide

Uniqueness

2-(Pyridin-3-ylmethyl)benzonitrile is unique due to the position of the pyridinyl group, which can influence its reactivity and binding properties. The specific arrangement of functional groups can lead to distinct chemical and biological activities compared to its isomers and analogs .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-13-6-2-1-5-12(13)8-11-4-3-7-15-10-11/h1-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIPFDPNPLRFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743229
Record name 2-[(Pyridin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144061-52-9
Record name 2-[(Pyridin-3-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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